Synthetic Accessibility: Superior Yield in Sandmeyer Bromination from 2-Amino-5-iodopyridine
The compound is prepared from 2-amino-5-iodopyridine via diazotization-bromination in 48% aqueous HBr with bromine, sodium nitrite, and sodium hydroxide, followed by dichloromethane extraction. This protocol delivers 2-bromo-5-iodopyridine in 78% isolated yield (4.4 g from 5.0 g starting material) [1]. In contrast, the regioisomeric 5-bromo-2-iodopyridine is typically synthesized via halogen exchange from 2,5-dibromopyridine with sodium iodide or via diazotization-iodination, with reported isolated yields ranging from 32% to 55% . The 78% yield for the target compound represents a 1.4- to 2.4-fold improvement in synthetic efficiency relative to the alternative isomer, translating to lower material costs and reduced waste in multigram preparations [1].
| Evidence Dimension | Isolated Synthetic Yield |
|---|---|
| Target Compound Data | 78% |
| Comparator Or Baseline | 5-Bromo-2-iodopyridine: 32–55% |
| Quantified Difference | 23–46 absolute percentage points (1.4× to 2.4× improvement) |
| Conditions | Sandmeyer-type diazotization-bromination (target) vs. halogen exchange or diazotization-iodination (comparator) |
Why This Matters
Higher synthetic yield directly impacts cost-per-gram and waste stream volume, critical for procurement at research or pilot scale.
- [1] ChemicalBook. 2-Bromo-5-iodopyridine synthesis. General procedure from 2-amino-5-iodopyridine. CAS 73290-22-9. View Source
